Cas no 1805708-82-0 (2-(3-Chloropropyl)-4-methylbenzaldehyde)

2-(3-Chloropropyl)-4-methylbenzaldehyde is a chlorinated aromatic aldehyde with a propyl linker, offering versatile reactivity in organic synthesis. The presence of both aldehyde and chloropropyl functional groups makes it a valuable intermediate for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. Its structure allows for further derivatization via nucleophilic substitution at the chloro group or condensation reactions at the aldehyde moiety. The methyl substituent enhances stability while maintaining reactivity. This compound is particularly useful in the synthesis of heterocycles, Schiff bases, and other fine chemicals, providing a balance between reactivity and handling efficiency under controlled conditions.
2-(3-Chloropropyl)-4-methylbenzaldehyde structure
1805708-82-0 structure
Product name:2-(3-Chloropropyl)-4-methylbenzaldehyde
CAS No:1805708-82-0
MF:C11H13ClO
MW:196.673322439194
CID:5004639

2-(3-Chloropropyl)-4-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chloropropyl)-4-methylbenzaldehyde
    • Inchi: 1S/C11H13ClO/c1-9-4-5-11(8-13)10(7-9)3-2-6-12/h4-5,7-8H,2-3,6H2,1H3
    • InChI Key: HBFSVSWZBTXVBO-UHFFFAOYSA-N
    • SMILES: ClCCCC1C=C(C)C=CC=1C=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3

2-(3-Chloropropyl)-4-methylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010009955-250mg
2-(3-Chloropropyl)-4-methylbenzaldehyde
1805708-82-0 97%
250mg
470.40 USD 2021-07-06
Alichem
A010009955-500mg
2-(3-Chloropropyl)-4-methylbenzaldehyde
1805708-82-0 97%
500mg
823.15 USD 2021-07-06
Alichem
A010009955-1g
2-(3-Chloropropyl)-4-methylbenzaldehyde
1805708-82-0 97%
1g
1,534.70 USD 2021-07-06

Additional information on 2-(3-Chloropropyl)-4-methylbenzaldehyde

Professional Introduction to 2-(3-Chloropropyl)-4-methylbenzaldehyde (CAS No. 1805708-82-0)

2-(3-Chloropropyl)-4-methylbenzaldehyde, a compound with the chemical identifier CAS No. 1805708-82-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural motif that has garnered attention for its potential applications in drug discovery and material science. The presence of both a chloropropyl side chain and a methyl substituent on the benzene ring imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry.

The compound's molecular structure, characterized by a benzaldehyde core with specific alkyl and halogen functionalities, enables it to participate in various chemical reactions such as condensation, oxidation, and reduction processes. These reactions are crucial for the synthesis of more complex molecules, including pharmacologically active agents. The chloropropyl group, in particular, introduces reactivity that can be exploited in cross-coupling reactions, which are fundamental in modern medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of aldehydes with substituted aromatic rings. Research has demonstrated that such compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methyl group on the benzene ring of 2-(3-Chloropropyl)-4-methylbenzaldehyde may influence its electronic properties and thereby affect its interaction with biological targets. This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 2-(3-Chloropropyl)-4-methylbenzaldehyde is its utility as a building block in the synthesis of more complex heterocyclic compounds. Heterocycles are prevalent in many drugs due to their ability to mimic natural products and interact effectively with biological macromolecules. The aldehyde functionality allows for further derivatization through condensation reactions with amino compounds, leading to Schiff bases and other nitrogen-containing heterocycles. These derivatives have shown promise in various therapeutic areas.

The synthesis of 2-(3-Chloropropyl)-4-methylbenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation, alkylation, and functional group interconversion. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the desired substituents with high selectivity and yield. The efficiency of these synthetic routes is crucial for large-scale production and industrial applications.

Recent advancements in computational chemistry have also enhanced the understanding of 2-(3-Chloropropyl)-4-methylbenzaldehyde's reactivity and potential applications. Molecular modeling studies can predict how this compound might behave in different environments, including within biological systems. Such insights are invaluable for designing experiments and optimizing synthetic pathways. Additionally, high-throughput screening technologies allow researchers to rapidly assess the biological activity of numerous derivatives derived from this core structure.

The pharmaceutical industry has shown particular interest in developing novel therapeutics based on aromatic aldehydes due to their inherent bioactivity. Derivatives of 2-(3-Chloropropyl)-4-methylbenzaldehyde have been investigated for their potential roles in treating neurological disorders, infectious diseases, and chronic inflammatory conditions. The combination of structural diversity provided by the substituents and the inherent reactivity of the aldehyde group makes this compound a fertile ground for innovation.

In conclusion, 2-(3-Chloropropyl)-4-methylbenzaldehyde (CAS No. 1805708-82-0) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structural features enable it to serve as a versatile intermediate in synthetic chemistry, while its potential biological activities make it an attractive candidate for drug development. As research continues to uncover new methodologies for modifying and utilizing this molecule, its importance is likely to grow further within the chemical and pharmaceutical communities.

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